molecular formula C15H17ClN4O2S B11199404 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11199404
M. Wt: 352.8 g/mol
InChI Key: XWGAWAZGQWPXNC-UHFFFAOYSA-N
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Description

2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where 5-chloropyridine is reacted with an appropriate nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the thiazole derivative with an amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chloropyridine: This compound is a precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: Used in organic synthesis and as an intermediate in the production of more complex molecules.

    2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid: Another related compound with applications in organic synthesis.

Uniqueness

What sets 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H17ClN4O2S/c1-9-13(14(21)18-8-11-3-2-6-22-11)23-15(19-9)20-12-5-4-10(16)7-17-12/h4-5,7,11H,2-3,6,8H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

XWGAWAZGQWPXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3CCCO3

Origin of Product

United States

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